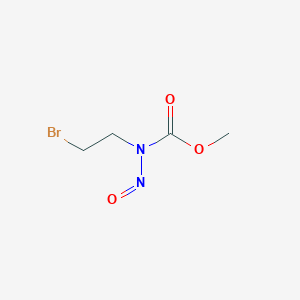
Terbium sulfide
Übersicht
Beschreibung
Terbium sulfide is a chemical compound composed of terbium and sulfur. It is known for its unique optical and magnetic properties, making it a valuable material in various technological applications. This compound is part of the rare-earth sulfides, which are known for their luminescent and magnetic characteristics .
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: this compound can be synthesized through a chemical reaction between terbium nitrate and sodium sulfide in an aqueous solution.
Biosynthesis: A more sustainable method involves the use of microorganisms such as Escherichia coli.
Industrial Production Methods:
High-Temperature Solid-State Reaction: This method involves heating terbium oxide and sulfur at high temperatures in a controlled atmosphere to produce this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming terbium oxide and sulfur dioxide as products.
Reduction: It can be reduced back to its elemental forms under specific conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Other chalcogenides in a molten state or high-temperature solid-state reactions.
Major Products:
Oxidation: Terbium oxide and sulfur dioxide.
Reduction: Elemental terbium and sulfur.
Substitution: Terbium selenide or terbium telluride.
Wissenschaftliche Forschungsanwendungen
Terbium sulfide has a wide range of applications in scientific research:
Nanotechnology: Due to its luminescent properties, this compound nanoparticles are used in bioimaging and as fluorescent markers.
Magnetic Materials: Its magnetic properties make it suitable for use in magnetic storage devices and sensors.
Antibacterial Agents: this compound nanoparticles have shown potential as antibacterial agents when combined with other materials such as chitosan.
Optoelectronics: It is used in the development of optoelectronic devices due to its unique optical properties.
Wirkmechanismus
The mechanism by which terbium sulfide exerts its effects is primarily through its interaction with light and magnetic fields. The compound’s luminescent properties are due to the electronic transitions of terbium ions, which emit light when excited. In antibacterial applications, this compound nanoparticles disrupt bacterial cell membranes, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Europium sulfide: Similar luminescent properties but different emission spectra.
Samarium sulfide: Also luminescent but with different magnetic properties.
Gadolinium sulfide: Known for its magnetic properties but less luminescent compared to terbium sulfide.
Uniqueness: this compound stands out due to its combination of strong luminescent and magnetic properties, making it highly versatile for various applications in nanotechnology, optoelectronics, and antibacterial treatments .
Eigenschaften
IUPAC Name |
terbium(3+);trisulfide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3S.2Tb/q3*-2;2*+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUDGWGELZRVRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-2].[S-2].[S-2].[Tb+3].[Tb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
S3Tb2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10923791 | |
| Record name | Terbium(3+) sulfide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or yellow powder with an odor of rotten eggs; [MSDSonline] | |
| Record name | Terbium sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9189 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12138-11-3 | |
| Record name | Terbium sulfide (Tb2S3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012138113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terbium sulfide (Tb2S3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Terbium(3+) sulfide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diterbium trisulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.028 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





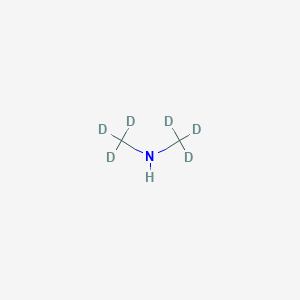

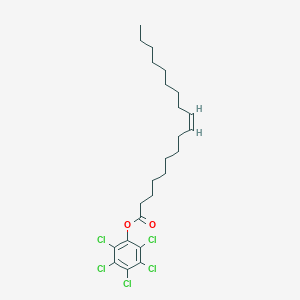

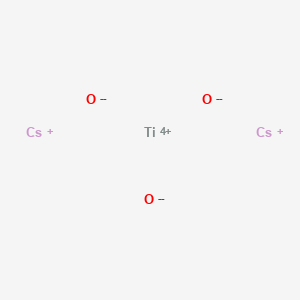
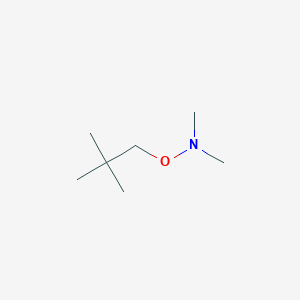

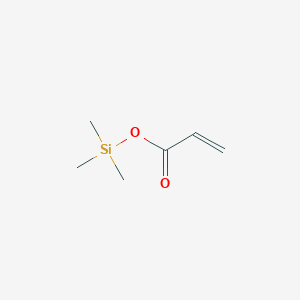
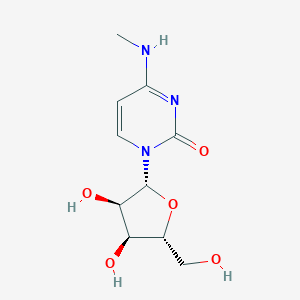
![Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone](/img/structure/B85239.png)
